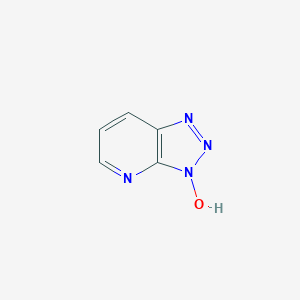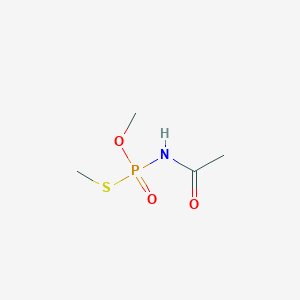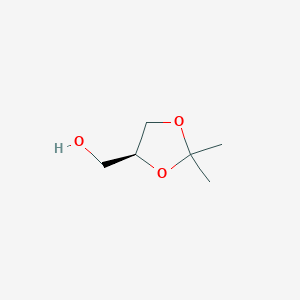![molecular formula C13H16O3 B021821 2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid CAS No. 75626-01-6](/img/structure/B21821.png)
2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid
Overview
Description
“2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid” is a complex organic compound. Based on its name, it likely contains a propenoic acid group (a type of unsaturated carboxylic acid), a phenyl group (a functional group based on benzene), and a 2-methyl-2-hydroxypropyl group (a type of alcohol). The “p-” in the name suggests that the hydroxypropyl group is para to the propenoic acid group on the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the propenoic acid group, and the addition of the 2-methyl-2-hydroxypropyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The “p-” in the name suggests that the hydroxypropyl group is para to the propenoic acid group on the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The propenoic acid group could potentially undergo reactions typical of carboxylic acids (such as esterification or amide formation), while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the nonpolar phenyl ring could make it soluble in organic solvents .Scientific Research Applications
Pharmaceutical and Medical Research :
- Certain derivatives, like P-coumaric acid, have shown potential in modulating glucose and lipid metabolism in skeletal muscle cells, which could improve metabolic disorders by promoting the oxidation of fatty acids and suppressing triglyceride accumulation (Yoon et al., 2013).
- Tritium-labelling of ibuprofen's major metabolites, including derivatives of this compound, allows for more precise measurements of its bioavailability and pharmacokinetics (Shyadehi & Harding, 1999).
- New phenolic compounds from Eucommia ulmoides leaves, related to this acid, show anti-inflammatory activities, providing a basis for further research on their effects (Ren et al., 2021).
Materials Science :
- The compound has potential in materials science, for example, in enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol (Trejo-Machin et al., 2017).
Battery Technology :
- A binder derived from a related compound enhances lithium-ion battery performance and reusability, demonstrating a specific capacity and high capacity retention rate after multiple cycles (Yu et al., 2021).
Corrosion Inhibition :
- Compounds like 3-Phenyl-2-propyn-1-ol have been effective in inhibiting steel corrosion in hydrochloric acid solutions, suggesting potential industrial applications (Growcock & Lopp, 1988).
Chemical Synthesis :
- Reactions involving related compounds can produce mixtures with potential use in pharmaceutical production (Yavari et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2-hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,16H,1,8H2,2-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFNEPGQCUXCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504490 | |
| Record name | 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid | |
CAS RN |
75626-01-6 | |
| Record name | 4-(2-Hydroxy-2-methylpropyl)-α-methylenebenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




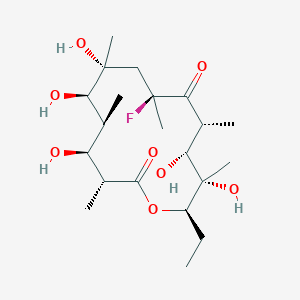
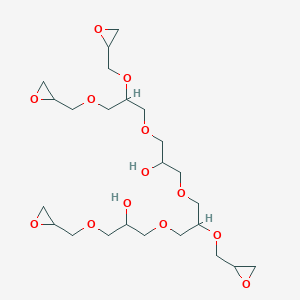
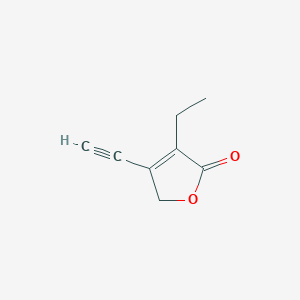
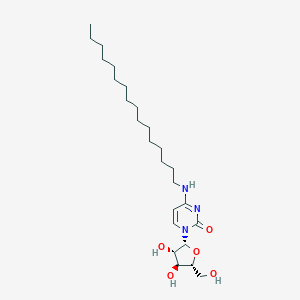

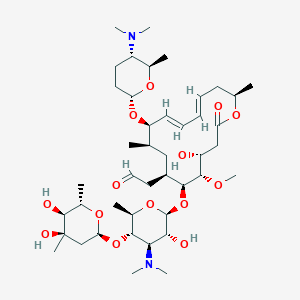
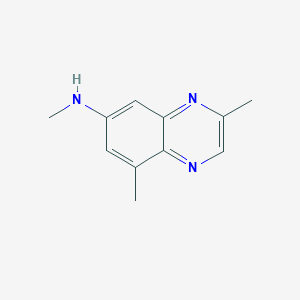
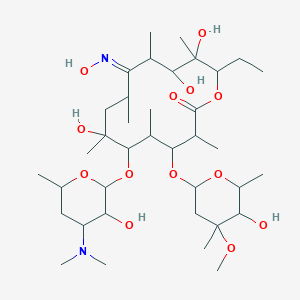
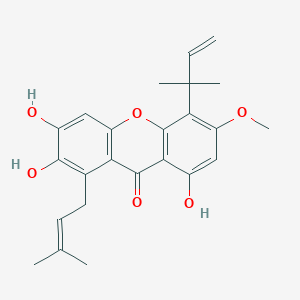
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
